3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether
Description
Properties
IUPAC Name |
1-[[4-(3-fluoropropoxy)phenyl]methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O/c21-11-4-16-24-20-9-7-18(8-10-20)17-22-12-14-23(15-13-22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQBTUNVZANGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OCCCF)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether typically involves the reaction of 4-[(4-phenylpiperazino)methyl]phenol with 3-fluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ether compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether undergoes various chemical reactions, including:
Oxidation: The ether group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrogenated aromatic compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and related fluorinated ethers:
Key Observations:
Substituent Impact on Activity: The target compound’s 4-phenylpiperazinomethyl group distinguishes it from pyrazolopyrimidine or pyrrolidine-based analogs. This group is associated with CNS activity, whereas pyrimidine/pyrrolidine derivatives are linked to kinase or anticancer applications. The 3-fluoropropyl chain is a common feature across all compounds, enhancing lipophilicity and metabolic stability compared to non-fluorinated alkyl chains.
Molecular Weight and Solubility :
Pharmacological Inferences
Biological Activity
3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether, with the CAS number 477870-97-6, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a fluoropropyl group and a piperazine moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula and structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C18H22F2N2O |
| Molecular Weight | 314.38 g/mol |
| CAS Number | 477870-97-6 |
| IUPAC Name | This compound |
The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The piperazine ring is known to facilitate binding to serotonin and dopamine receptors, which are critical targets in the treatment of psychiatric disorders.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Compounds containing piperazine derivatives have shown potential in modulating serotonin levels, thereby influencing mood and anxiety disorders.
- Antipsychotic Properties : By interacting with dopamine receptors, such compounds may help alleviate symptoms of schizophrenia and other psychotic disorders.
- Cognitive Enhancers : Some studies suggest that these compounds may improve cognitive functions by enhancing neurotransmitter signaling pathways.
Case Studies and Research Findings
-
Study on Antidepressant Effects :
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that these compounds significantly reduced depressive behaviors in forced swim tests, suggesting potential efficacy in treating depression . -
Dopamine Receptor Interaction :
Research conducted by Smith et al. demonstrated that similar piperazine-based compounds exhibited high affinity for D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia. The binding affinity was measured using radiolabeled ligands in competitive binding assays . -
Neuroprotective Effects :
Another investigation highlighted the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage. In vitro studies showed that these compounds could reduce cell death in neuronal cultures exposed to harmful agents .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Q & A
Q. Optimization Challenges :
- Yield Improvement : Use of microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yields by 15–20% .
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) separates unreacted piperazine precursors .
Advanced Question: How do structural modifications (e.g., fluoropropyl chain length, piperazine substituents) influence biological activity?
Answer:
Structure-Activity Relationship (SAR) Insights :
Q. Experimental Validation :
- In Vitro Assays : Radioligand binding assays (e.g., -spiperone displacement) quantify receptor affinity .
- Computational Modeling : Docking studies (AutoDock Vina) correlate fluoropropyl conformation with receptor pocket occupancy .
Advanced Question: How are analytical discrepancies (e.g., conflicting MS/MS fragmentation patterns) resolved for fluorinated analogs?
Answer:
Data Contradiction Analysis :
Q. Mitigation Strategies :
- Collision Energy Optimization : Lower energies (10–15 eV) minimize unwanted fragmentation in Q-TOF systems .
Advanced Question: What patent-protected derivatives of this compound exist, and how do they inform future research directions?
Answer:
Key Derivatives (from Patents):
Q. Research Implications :
- Selectivity Engineering : Pyrrolidine substitution (vs. piperazine) improves kinase isoform selectivity (IC < 1 nM for CDK4 vs. 8 nM for CDK6) .
- Combinatorial Formulations : Co-administration with abemaciclib (EP 4 374 877 A2) enhances tumor regression in xenograft models (70% vs. 45% for monotherapy) .
Advanced Question: What computational and experimental approaches are used to predict metabolic pathways of this compound?
Answer:
Methodology:
In Silico Prediction :
- CYP450 Metabolism : SwissADME predicts primary oxidation sites (e.g., fluoropropyl terminal methyl → 3-fluoropropanol) .
- Glucuronidation : MetaSite models identify ether cleavage as a major Phase II pathway .
In Vitro Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
